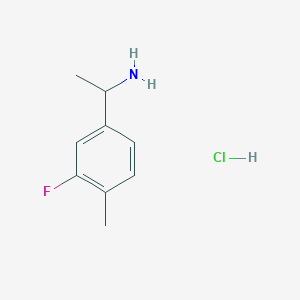

1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride

描述

1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride is a chemical compound with the molecular formula C9H13ClFN. It is a solid substance that is typically stored in an inert atmosphere at room temperature . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.

准备方法

The synthesis of 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride involves several steps. One common method includes the reaction of 3-fluoro-4-methylbenzaldehyde with nitromethane to form a nitrostyrene intermediate. This intermediate is then reduced using a suitable reducing agent, such as lithium aluminum hydride, to yield the corresponding amine. Finally, the amine is treated with hydrochloric acid to obtain the hydrochloride salt . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

化学反应分析

1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the compound into different amines or alcohols, depending on the reducing agent used.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions employed.

科学研究应用

Medicinal Chemistry

Antidepressant and Anxiolytic Potential

Research indicates that compounds similar to 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride may exhibit antidepressant and anxiolytic properties. For instance, studies have shown that certain derivatives can modulate neurotransmitter systems, particularly those involving serotonin and norepinephrine, which are critical in mood regulation. The compound's structural features suggest it could interact with serotonin receptors, potentially leading to therapeutic effects in anxiety and depression models .

CRF Receptor Antagonism

The compound has been investigated for its role as a corticotropin-releasing factor (CRF) receptor antagonist. In animal studies, CRF antagonists have demonstrated efficacy in reducing stress-induced anxiety behaviors. This suggests that this compound could be explored for treating stress-related disorders by blocking CRF signaling pathways .

Neuropharmacology

Impact on Neurotransmitter Systems

The compound's influence on neurotransmitter systems is significant. It may enhance dopaminergic and serotonergic signaling, which is crucial for developing treatments for various psychiatric disorders. Research into similar compounds has revealed their potential to alleviate symptoms of depression by increasing the availability of these neurotransmitters in the synaptic cleft .

Behavioral Studies

Behavioral assays in rodent models have shown that administration of related compounds can lead to alterations in anxiety-like behaviors. These findings underscore the importance of further exploring this compound's pharmacological profile to establish its efficacy and safety for potential therapeutic use .

Synthetic Chemistry

Building Block for Drug Development

In synthetic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique fluorinated structure allows chemists to explore modifications that can enhance biological activity or selectivity against specific targets .

Fluorine Chemistry Applications

The incorporation of fluorine into organic molecules is known to improve metabolic stability and bioavailability. Thus, this compound is valuable in drug design, where fluorinated analogs often exhibit enhanced pharmacological properties compared to their non-fluorinated counterparts .

Case Study 1: Stress-Induced Anxiety Models

In a study examining the effects of CRF antagonists on ethanol withdrawal-induced anxiety, it was found that compounds similar to this compound effectively reduced anxiety-like behaviors in rodents subjected to stress protocols. This reinforces the potential application of such compounds in treating anxiety disorders related to substance withdrawal .

Case Study 2: Neurotransmitter Modulation

A recent investigation into the modulation of serotonin receptors by structurally related compounds demonstrated significant changes in behavioral responses associated with depression and anxiety. The findings suggest that this compound could be further studied for its ability to influence these neurotransmitter systems positively .

作用机制

The mechanism of action of 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may influence neurotransmitter systems and other cellular processes .

相似化合物的比较

1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride can be compared with other similar compounds, such as:

1-(3-Fluoro-4-methylphenyl)ethanamine: The free base form of the compound without the hydrochloride salt.

1-(4-Fluoro-3-methylphenyl)ethanamine hydrochloride: A structural isomer with the fluorine and methyl groups in different positions.

1-(3-Fluoro-4-methoxyphenyl)ethanamine hydrochloride: A compound with a methoxy group instead of a methyl group.

These similar compounds share some chemical properties but differ in their specific interactions and applications, highlighting the uniqueness of this compound.

生物活性

1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride, a fluorinated aromatic compound, has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its interactions with biological targets, pharmacological effects, and relevant research findings.

- Molecular Formula : C9H12ClF

- Molecular Weight : 191.65 g/mol

- CAS Number : 1241682-49-4

The presence of a fluorine atom and a methyl group on the aromatic ring enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

This compound interacts with various receptors and enzymes, modulating their activity. The fluorinated groups improve binding affinity and selectivity towards specific molecular targets, which is essential for its pharmacological effects.

Key Mechanisms:

- Receptor Interaction : The compound has been shown to bind to neurotransmitter receptors, influencing neurotransmission and potentially affecting mood and behavior.

- Enzyme Modulation : It may act as an inhibitor or activator of certain enzymes involved in metabolic pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological activities:

- Neuropharmacology : Studies have highlighted its potential as a neuroactive agent, with effects on serotonin and dopamine pathways.

- Antidepressant-like Effects : Animal models suggest that the compound may exhibit antidepressant-like properties, warranting further investigation into its therapeutic potential for mood disorders.

- Analgesic Properties : Preliminary data indicate possible analgesic effects, making it a candidate for pain management studies.

Case Studies

Several studies have explored the biological activity of this compound:

- Study 1 : A study published in the Journal of Medicinal Chemistry evaluated the compound's binding affinity to serotonin receptors. Results indicated significant interaction with the 5-HT2A receptor subtype, suggesting its potential role in modulating serotonergic activity .

- Study 2 : Research conducted by Ranjbari et al. focused on the compound's effects in animal models of depression. The findings demonstrated that administration resulted in reduced immobility time in forced swim tests, indicating antidepressant-like effects .

Data Table

| Parameter | Value |

|---|---|

| Molecular Formula | C9H12ClF |

| Molecular Weight | 191.65 g/mol |

| CAS Number | 1241682-49-4 |

| Binding Affinity (5-HT2A receptor) | High (specific values not disclosed) |

| Observed Effects | Antidepressant-like, Analgesic |

常见问题

Basic Research Questions

Q. What are the recommended methods for synthesizing 1-(3-Fluoro-4-methylphenyl)ethanamine hydrochloride, and how can intermediates be characterized?

- Methodology :

- Synthesis : Adapt reductive amination strategies used for structurally similar aryl-ethanamine hydrochlorides (e.g., reduction of ketone intermediates with sodium borohydride or catalytic hydrogenation) .

- Characterization : Use H/C NMR to confirm amine protonation and aromatic substitution patterns. Compare melting points with structurally related compounds (e.g., 2-(3-Bromophenyl)ethanamine hydrochloride, m.p. ~215–220°C) .

- Purity Analysis : Employ HPLC with UV detection (λ~255 nm, based on analogous compounds) and elemental analysis to verify stoichiometric HCl content .

Q. How should researchers handle solubility challenges for this compound in aqueous and organic solvents?

- Methodology :

- Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and acidic aqueous buffers (pH <3). For hydrophobic interactions, use ethanol/water mixtures. Refer to solubility data from similar hydrochlorides (e.g., 4-chloroacetophenone derivatives) as a baseline .

Q. What safety protocols are critical when handling this compound?

- Methodology :

- Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation and skin contact. Follow first-aid measures for amine hydrochlorides: flush eyes with water for 15 minutes and seek medical attention if exposed .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing byproducts like N-alkylated impurities?

- Methodology :

- Monitor reaction kinetics via TLC or in-situ IR spectroscopy. Adjust stoichiometry of reducing agents (e.g., NaBH) and temperature to favor primary amine formation. Use scavengers (e.g., molecular sieves) to trap reactive intermediates .

Q. What analytical techniques resolve contradictions in spectral data (e.g., unexpected F NMR shifts)?

- Methodology :

- Perform 2D NMR (COSY, HSQC) to assign fluorine-proton coupling. Compare with fluorinated analogs (e.g., 4-(trifluoromethoxy)phenyl derivatives) to identify electronic effects from the 3-fluoro-4-methyl substitution .

- Validate purity via mass spectrometry (HRMS-ESI) to rule out isotopic or adduct interference .

Q. How can researchers validate stability under varying storage conditions (e.g., temperature, humidity)?

- Methodology :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare degradation profiles to structurally related hydrochlorides (e.g., methoxyphenamine hydrochloride, which degrades via hydrolysis) .

Q. What strategies differentiate regioisomers or enantiomers during chiral resolution?

- Methodology :

- Use chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases. Reference enantiomeric separation methods for (R)- and (S)-1-(4-(trifluoromethoxy)phenyl)ethanamine hydrochlorides .

属性

IUPAC Name |

1-(3-fluoro-4-methylphenyl)ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN.ClH/c1-6-3-4-8(7(2)11)5-9(6)10;/h3-5,7H,11H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBLAOTNJWNXKOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(C)N)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。